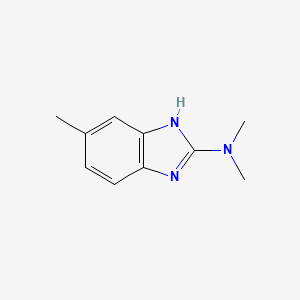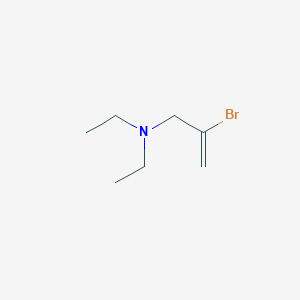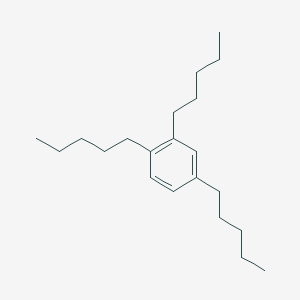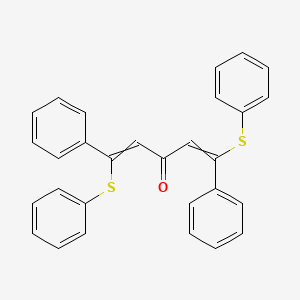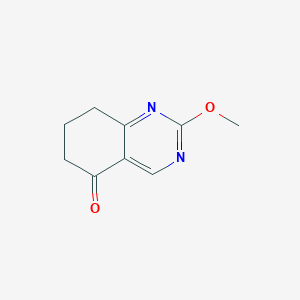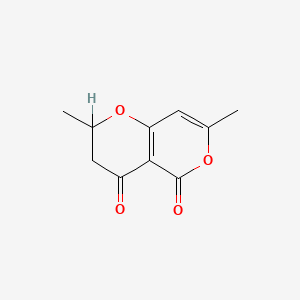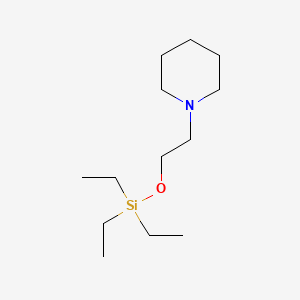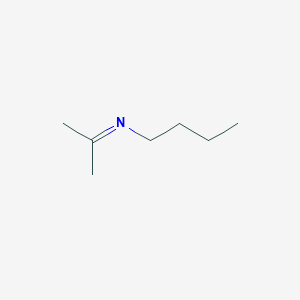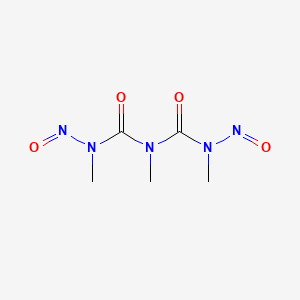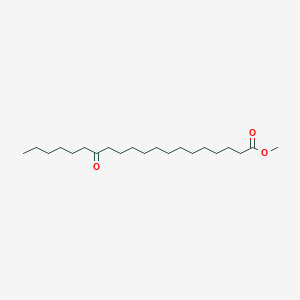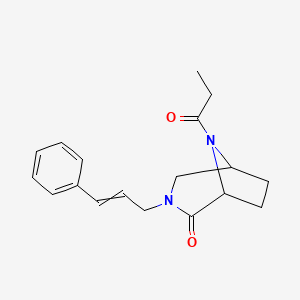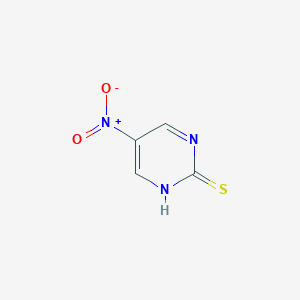
5-Nitropyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinethione, 5-nitro- is a heterocyclic compound that features a pyrimidine ring with a thione group at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinethione, 5-nitro- typically involves the nitration of a pyrimidinethione precursor. One common method is the reaction of 2(1H)-pyrimidinethione with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the 5-position.
Industrial Production Methods: Industrial production of 2(1H)-Pyrimidinethione, 5-nitro- may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Pyrimidinethione, 5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidinethione derivatives.
Scientific Research Applications
2(1H)-Pyrimidinethione, 5-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinethione, 5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thione group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
2(1H)-Pyrimidinethione: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitropyrimidine: Lacks the thione group, affecting its reactivity and applications.
2(1H)-Thioxopyrimidine: Similar structure but with different substituents, leading to variations in activity.
Uniqueness: 2(1H)-Pyrimidinethione, 5-nitro- is unique due to the presence of both the thione and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
14248-04-5 |
|---|---|
Molecular Formula |
C4H3N3O2S |
Molecular Weight |
157.15 g/mol |
IUPAC Name |
5-nitro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C4H3N3O2S/c8-7(9)3-1-5-4(10)6-2-3/h1-2H,(H,5,6,10) |
InChI Key |
GBAXQWMQPVQMPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=S)N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



